

Mass Spectrometry Fragmentation Patterns of Hydroxyethyl Sulfonyl Fluorides

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Compound of Interest

Compound Name: *2-Hydroxyethane-1-sulfonyl fluoride*

CAS No.: *1893924-11-2*

Cat. No.: *B2893900*

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Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge of SuFEx Probes

In the rapidly evolving landscape of covalent drug discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a dominant force. While aryl sulfonyl fluorides are well-characterized, Hydroxyethyl Sulfonyl Fluorides (HESF) represent a unique subclass. Often serving as "masked" precursors to the highly reactive Ethenesulfonyl Fluoride (ESF) or appearing as hydrolysis products of ESF probes, their accurate identification is critical for validating target engagement.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of HESF against its vinyl analog (ESF) and traditional aryl sulfonyl fluorides. By synthesizing mechanistic causality with experimental data, we establish a robust framework for distinguishing these species in complex proteomic matrices.

Mechanistic Insight: Fragmentation Causality

To accurately interpret MS data, one must understand the gas-phase chemistry driving fragmentation. HESF (

) behaves distinctly from aryl variants due to the lability of the

-hydroxy group and the aliphatic nature of the carbon backbone.

Electrospray Ionization (ESI) Behaviors[1][2][3][4][5][6][7][8][9]

- Positive Mode (

): Protonation typically occurs on the sulfonyl oxygen. The resulting cation is metastable. The defining characteristic of HESF is a rapid dehydration event, driven by the formation of the conjugated vinyl sulfonyl fluoride cation.

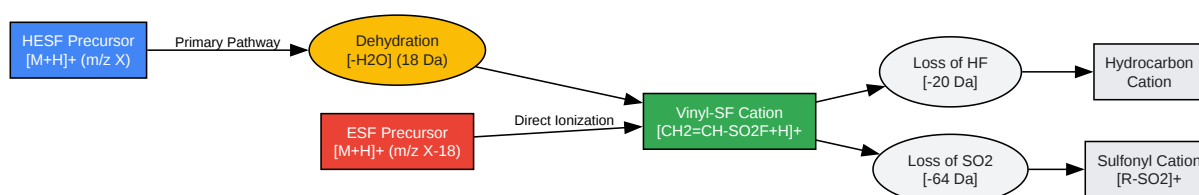
- Negative Mode (

): HESF is prone to forming the fluorosulfonyl anion (

) upon collisional activation. This is a "gold standard" diagnostic ion for confirming the presence of an intact SuFEx warhead.

Fragmentation Pathways (DOT Visualization)

The following diagram illustrates the divergent fragmentation pathways between HESF and ESF, highlighting the critical dehydration step unique to HESF.



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Caption: Comparative fragmentation pathway showing the convergence of HESF and ESF via dehydration.

Comparative Analysis: HESF vs. Alternatives

The following data facilitates the differentiation of HESF from its metabolic/chemical relatives.

Table 1: Diagnostic Ion Comparison (Positive Mode)

Feature	Hydroxyethyl Sulfonyl Fluoride (HESF)	Ethenesulfonyl Fluoride (ESF)	Aryl Sulfonyl Fluoride
Precursor Ion			
Primary Neutral Loss	18 Da () (Dominant)	20 Da () or 64 Da ()	64 Da ()
Secondary Neutral Loss	20 Da () (After dehydration)	64 Da ()	20 Da () (Rare)
Characteristic Fragment	equivalent to ESF cation	Vinyl cation	Aryl cation
Isotope Pattern	Monoisotopic (F)	Monoisotopic (F)	Monoisotopic (F)
Retention Time (RP-LC)	Earlier (More Polar)	Later (Less Polar)	Late (Hydrophobic)

Table 2: Reactivity & Stability Profile

Parameter	HESF	ESF
Chemical State	"Masked" Electrophile / Hydration Product	Active Michael Acceptor
Warhead Stability	Stable in acid; dehydrates in base	Reactive; susceptible to polymerization
MS/MS Signature	-18 is the key identifier.	No water loss. Direct skeletal fragmentation.

Experimental Protocol: Identification Workflow

This protocol is designed to be self-validating. The detection of the specific neutral losses serves as internal confirmation of the structural assignment.

Phase 1: LC-MS/MS Acquisition

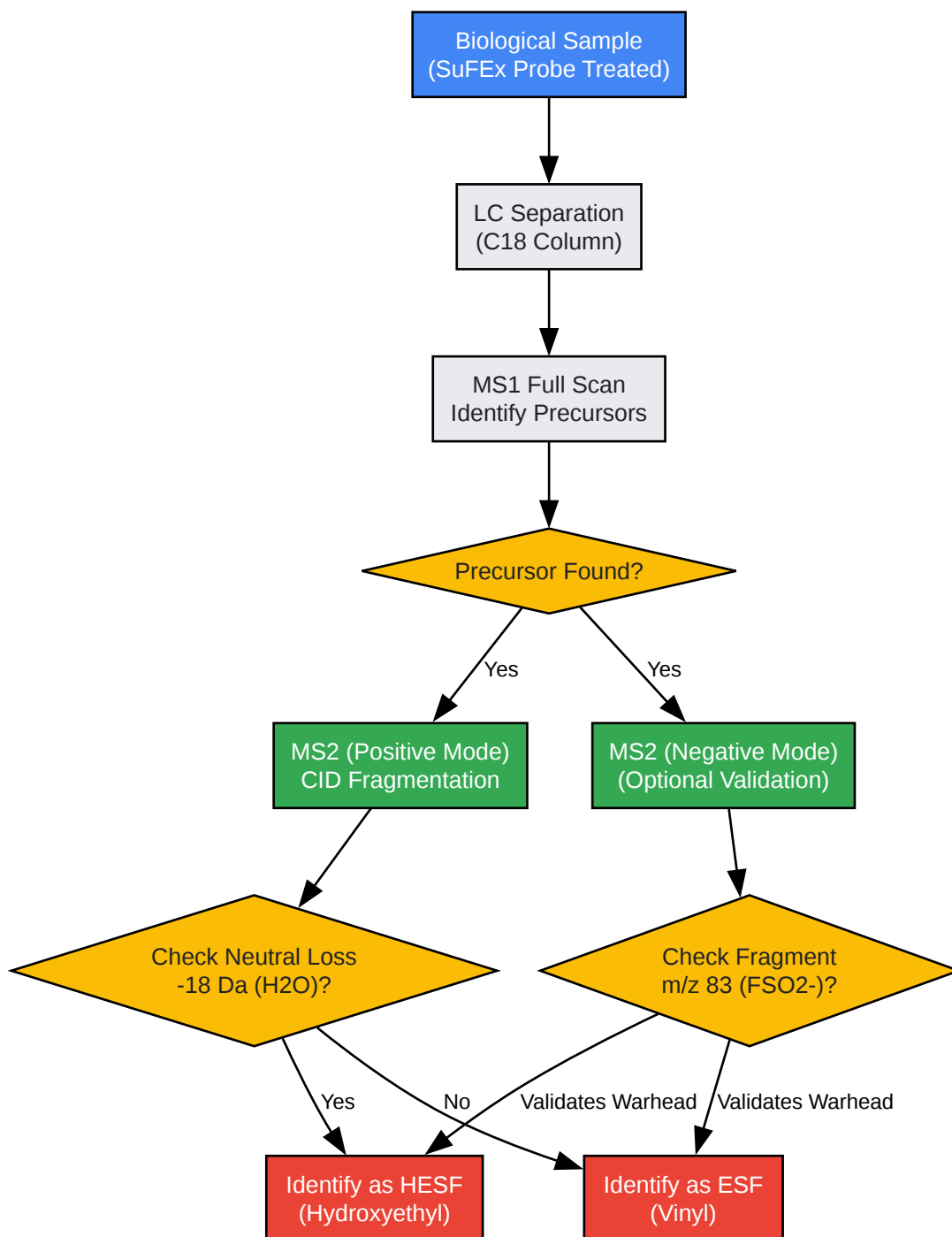
- Column Selection: Use a C18 reverse-phase column (e.g., 1.7 μm particle size) to separate the polar HESF from the hydrophobic ESF.
- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Note: Avoid ammonium buffers in negative mode if looking for F- adducts, as they can suppress ionization.
- Scan Mode:
 - Full Scan (MS1): To identify precursor masses.
 - Data-Dependent MS2: Trigger fragmentation on top 5 most intense ions.
 - Neutral Loss Scan (Optional): Set specific trigger for loss of 18 Da (Water) and 20 Da (HF).

Phase 2: Data Analysis & Validation

- Extract Ion Chromatogram (EIC): Plot the theoretical for HESF and ESF.

- Check for Dehydration: In the MS2 spectrum of the HESF candidate, look for the base peak at
.
 - Validation: If the peak exists but does not show -18 loss, it is likely the ESF species or a contaminant.
- Diagnostic Anion Check (Negative Mode): If possible, run a negative mode injection. Look for
83 (
) or
99 (
).[1] These confirm the sulfonyl fluoride moiety is intact.

Workflow Diagram (DOT)



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Caption: Decision tree for differentiating HESF from ESF using LC-MS/MS logic.

References

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 5365513, 2-Hydroxyethanesulfonyl fluoride. [[Link](#)]
- Jones, L. H.SuFEx Chemical Biology: A New Generation of Covalent Probes. ACS Chemical Biology.[2] [[Link](#)]
- NIST Mass Spectrometry Data Center.Ethenesulfonyl Fluoride Mass Spectrum. [[Link](#)]

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Sources

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